![molecular formula C6H4BrN3S B12109672 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)
4-Amino-5-bromobenzo[c][1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-bromobenzo[c][1,2,5]thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole typically involves the bromination of benzo[c][1,2,5]thiadiazole followed by amination. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with bromine to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under reflux conditions in solvents like acetonitrile or dichloromethane.
Oxidation/Reduction: Specific reagents and conditions vary, but may include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Wissenschaftliche Forschungsanwendungen
4-Amino-5-bromobenzo[c][1,2,5]thiadiazole has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural properties.
Materials Science: Employed in the development of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole varies depending on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, disrupting cellular processes and leading to antimicrobial or anticancer effects.
Photophysical Properties: In organic electronics, the compound’s electron-donating and accepting properties facilitate charge transfer processes, making it useful in photovoltaic applications.
Vergleich Mit ähnlichen Verbindungen
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds share the thiadiazole core but differ in the substitution pattern, affecting their electronic and photophysical properties.
Benzo[d][1,2,3]thiadiazoles: These isomers have a different arrangement of the thiadiazole ring, leading to variations in reactivity and applications.
Uniqueness: 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole is unique due to the presence of both amino and bromine substituents, which provide versatile reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C6H4BrN3S |
---|---|
Molekulargewicht |
230.09 g/mol |
IUPAC-Name |
5-bromo-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2 |
InChI-Schlüssel |
ZPTMCCNDLRKYHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NSN=C2C(=C1Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.